molecular formula C18H20FNO2S B2553928 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 1797970-90-1

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2553928
CAS No.: 1797970-90-1
M. Wt: 333.42
InChI Key: SPDYWONEGRCDJH-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro and methoxy group, along with a thiophene-containing cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-22-15-7-6-13(11-14(15)19)17(21)20-12-18(8-2-3-9-18)16-5-4-10-23-16/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDYWONEGRCDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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